molecular formula C9H9N B077730 2,5-Dimethylbenzonitrile CAS No. 13730-09-1

2,5-Dimethylbenzonitrile

Cat. No.: B077730
CAS No.: 13730-09-1
M. Wt: 131.17 g/mol
InChI Key: OZOQTENKIVKILK-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzonitrile is an organic compound with the molecular formula C₉H₉N. It is a derivative of benzonitrile, where two methyl groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group in this compound can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogens, sulfonic acids, or nitro groups can be introduced using appropriate reagents under controlled conditions.

Major Products Formed:

Scientific Research Applications

2,5-Dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzonitrile primarily involves its reactivity due to the nitrile group and the substituted benzene ring. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These reactions are facilitated by the electronic effects of the methyl groups, which influence the reactivity and stability of the compound .

Comparison with Similar Compounds

    Benzonitrile: The parent compound without the methyl substitutions.

    2,4-Dimethylbenzonitrile: A similar compound with methyl groups at the 2nd and 4th positions.

    3,5-Dimethylbenzonitrile: A compound with methyl groups at the 3rd and 5th positions.

Uniqueness: 2,5-Dimethylbenzonitrile is unique due to the specific positioning of the methyl groups, which affects its chemical reactivity and physical properties. This positioning can influence the compound’s behavior in various chemical reactions, making it distinct from other dimethylbenzonitrile isomers .

Properties

IUPAC Name

2,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOQTENKIVKILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160131
Record name Benzonitrile, 2,5-dimethyl-
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13730-09-1
Record name 2,5-Dimethylbenzonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=13730-09-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,5-dimethyl-
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Record name Benzonitrile, 2,5-dimethyl-
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Record name 2,5-dimethylbenzonitrile
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Record name BENZONITRILE, 2,5-DIMETHYL-
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Synthesis routes and methods

Procedure details

An oven dried screw cap test tube was charged with NaCN (93 mg, 1.898 mmol), dried KI (52 mg, 0.313 mmol, 20 mol %) and CuI (30 mg, 0.158 mmol, 10 mol %), evacuated and backfilled with argon three times. 2-Bromo-1,4-dimethylbenzene (215 μL, 1.557 mmol), N,N′-dimethylethylenediamine (165 μL, 1.549 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed consumption of the majority of the starting material, and formation of the title compound (as confirmed by GC-MS).
Name
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step Two
Quantity
165 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
30 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize 2,5-dimethylbenzonitrile and what molecular information do they provide?

A1: The researchers employed both infrared (IR) and Raman spectroscopy to analyze this compound. [, ] IR spectroscopy examines the absorption of infrared light by molecules, revealing information about molecular vibrations and functional groups present. Raman spectroscopy, on the other hand, studies the scattering of light by molecules, providing complementary information about molecular vibrations. By combining these techniques, researchers gain a comprehensive understanding of the molecule's vibrational modes, which are crucial for understanding its structure-property relationships.

Q2: The abstract of one paper mentions calculating the "umbrella vibration (mode 11)." What is the significance of this specific vibration in this compound?

A2: The "umbrella vibration" refers to a specific vibrational mode where atoms move in a concerted manner, resembling the opening and closing of an umbrella. In the case of this compound, this mode (mode 11) likely involves the methyl (-CH3) groups attached to the benzene ring. [] Calculating the frequency of this vibration and comparing it to experimental observations helps validate the assumed molecular structure and provides insights into the molecule's flexibility and potential energy landscape.

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